3,3,3-三氟丙酸酐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of fluorinated compounds often involves the use of trifluoroacetic anhydride or triflic anhydride as reagents. For example, trifluoroacetic anhydride is used to rearrange heterocyclic N-oxides to nuclear oxygenated heterocycles, as shown in the synthesis of 2-cyanoquinol-4-one from 2-cyanoquinoline N-oxide . Similarly, triflic anhydride is employed as a strong electrophilic activator in transformations of amides, sulfoxides, and phosphorus oxides, leading to the generation of a triflate intermediate that can be trapped by various nucleophiles .

Molecular Structure Analysis

The molecular structure of trifluoroacetic anhydride has been studied using gas electron diffraction and quantum chemical calculations, revealing a synperiplanar orientation of the two C=O bonds and a nonplanar equilibrium structure with a low barrier at the planar arrangement . This information is relevant to understanding the reactivity and interaction of the molecule with other chemical species.

Chemical Reactions Analysis

Trifluoroacetic anhydride and triflic anhydride are versatile reagents in organic synthesis. Trifluoroacetic anhydride is used for the synthesis of fluorine-containing heterocycles, such as 4-trifluoromethylimidazoles and 2-trifluoromethylquinoxaline . Triflic anhydride is used for the synthesis of 1,2-benzisoxazoles, isoxazolo, and isothiazolo quinolines without the need for additives or bases, highlighting its mild reactivity and high efficiency .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoroacetic anhydride and related compounds are influenced by the presence of fluorine atoms. For instance, the copolymerization of vinylidene fluoride with 2,3,3-trifluoroprop-2-enol demonstrates the electron-accepting nature of the fluorinated monomer, which affects the reactivity ratios and copolymer composition . The use of trifluoromethanesulfonic anhydride as a trifluoromethylation reagent also exemplifies the utility of fluorinated reagents in introducing trifluoromethyl groups into various compounds, enhancing their properties .

科学研究应用

锂离子电池电解质添加剂

3,3,3-三氟丙酸酐衍生物,如甲基和乙基 3,3,3-三氟丙酸酯,已显示出在提高锂离子电池高压性能方面具有显着潜力。这些添加剂有助于提高容量保持率和改善循环性能,这可能是由于它们在形成较薄的阴极/电解质界面膜中的作用 (Zheng et al., 2017)。

杂环 N-氧化物的重排

三氟乙酸酐是一种相关化合物,它能有效地将杂环 N-氧化物重排为相应的核氧杂环。这种转化已成功应用于生产各种杂环化合物,证明了它在有机合成中的实用性 (Daeniker & Druey, 1958)。

高温下循环性能的改善

3,3,3-三氟丙酸乙酯作为锂离子电池中的添加剂时,可提高其循环性能,尤其是在高温下。它降低了界面阻抗并抑制了 HF 引起的电极腐蚀,从而延长了电池寿命 (Huang et al., 2016)。

有机合成应用

三氟甲磺酸酐是另一种类似的化合物,广泛用于有机合成。它的应用包括转化各种含氧化合物和活化酰胺、亚砜和磷氧化物。它还可以作为自由基三氟甲基化和三氟甲基硫代化的有效试剂 (Qin et al., 2022)。

路易斯酸催化剂

三氟甲磺酸钬与三氟丙酸酐密切相关,作为一种高活性路易斯酸催化剂。它促进酸酐与醇的酰化,并且对于 omega-羟基羧酸的选择性大环内酯化特别有效 (Ishihara et al., 1996)。

三氟丙酸的合成

已经开发出一种从 3,3,3-三氟丙醛二甲缩醛合成 3,3,3-三氟丙酸的新方法,表明其在有机合成和化学生产中的潜力 (Komata et al., 2008)。

氟丙氨酸衍生物的合成

含有 3,3,3-三氟丙酸酯的甲基三氟丙酮亚胺是合成各种新型 3,3,3-三氟丙氨酸衍生物的关键中间体,这些衍生物是潜在的候选药物 (Skarpos et al., 2006)。

安全和危害

作用机制

Target of Action

As an anhydride, it is likely to interact with various biological molecules, particularly those containing nucleophilic functional groups .

Mode of Action

The mode of action of anhydrides, including 3,3,3-Trifluoropropanoic anhydride, typically involves a nucleophilic attack on the carbonyl group, followed by the removal of a leaving group . The presence of an electronegative substituent, such as the trifluoropropionyl group in this case, can act as a leaving group during nucleophilic substitution reactions .

Biochemical Pathways

Given its reactivity, it could potentially influence a variety of biochemical processes, particularly those involving nucleophilic substitution reactions .

属性

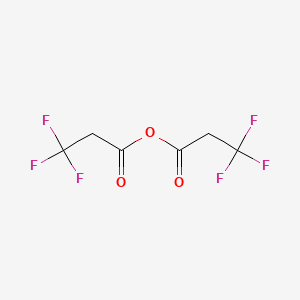

IUPAC Name |

3,3,3-trifluoropropanoyl 3,3,3-trifluoropropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F6O3/c7-5(8,9)1-3(13)15-4(14)2-6(10,11)12/h1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZHDRHOSNPTJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)OC(=O)CC(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58668-07-8 |

Source

|

| Record name | 3,3,3-trifluoropropanoyl 3,3,3-trifluoropropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6-acetyl-2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3001781.png)

![ethyl 3-[(4-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate](/img/structure/B3001784.png)

![3-(2-thienyl)-2,3a,4,6-tetrahydro-3H-[2]benzothiepino[5,4-c]pyrazole](/img/structure/B3001786.png)

![8-(2,5-dimethylphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3001787.png)

![6-Chloro-2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B3001788.png)

![6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B3001791.png)

![N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine](/img/structure/B3001795.png)

![1-allyl-3-((4-fluorophenyl)sulfonyl)-2-imino-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B3001799.png)

![N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3001800.png)